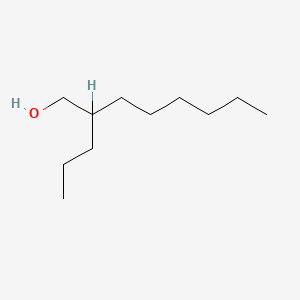

2-Propyloctan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-propyloctan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O/c1-3-5-6-7-9-11(10-12)8-4-2/h11-12H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFTPMKGZLYSQAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCC)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70959374 | |

| Record name | 2-Propyloctan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70959374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38514-11-3 | |

| Record name | 2-Propyl-1-octanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38514-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propyloctan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038514113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propyloctan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70959374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-propyloctan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.054 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Nomenclature and Stereochemical Considerations of 2 Propyloctan 1 Ol

Systematic and Common Nomenclatures of Branched-Chain Primary Alcohols

The systematic naming of alcohols, particularly branched-chain primary alcohols, follows the guidelines established by the International Union of Pure and Applied Chemistry (IUPAC). The core principle involves identifying the longest continuous carbon chain that contains the hydroxyl (-OH) functional group. This chain serves as the parent structure. The final "-e" of the corresponding alkane's name is replaced by the suffix "-ol" to denote the alcohol. Crucially, the carbon chain is numbered from the end that assigns the lowest possible number to the carbon atom bearing the hydroxyl group. Any substituents attached to this parent chain are then named and their positions indicated by numbers. britannica.comuiuc.edulibretexts.orgbccampus.camiracosta.edulibretexts.orgwikipedia.orglumenlearning.com

For the compound 2-Propyloctan-1-ol, the longest carbon chain containing the hydroxyl group consists of eight carbon atoms. The hydroxyl group is attached to the first carbon (C1) of this chain, making it an octan-1-ol derivative. A propyl group (-CH₂CH₂CH₃) is attached to the second carbon atom (C2) of this eight-carbon chain. Therefore, its systematic IUPAC name is This compound . chemspider.com

Common names for alcohols are often derived by naming the alkyl group attached to the hydroxyl group, followed by the word "alcohol" (e.g., ethanol (B145695) is commonly called ethyl alcohol). However, for more complex branched alcohols like this compound, common names are less frequently used and can become cumbersome, making the IUPAC nomenclature the preferred and most universally understood system. britannica.commiracosta.eduwikipedia.orglumenlearning.com

Chirality and Enantiomeric Forms of this compound

Chirality is a fundamental concept in stereochemistry, describing molecules that are non-superimposable on their mirror images, much like a pair of human hands. This property arises from the presence of a chiral center , which is typically an atom, most commonly carbon, bonded to four different atoms or groups. ucalgary.cadoubtnut.comsocratic.orglibretexts.orgthoughtco.compressbooks.pubutexas.edu

In this compound, the carbon atom at position 2 (C2) is bonded to four distinct chemical entities:

A hydroxymethyl group (-CH₂OH)

A propyl group (-CH₂CH₂CH₃)

A hexyl group (-CH₂CH₂CH₂CH₂CH₂CH₃)

A hydrogen atom (-H)

Since all four of these groups are different, the carbon atom at position 2 is a chiral center. ucalgary.cadoubtnut.comsocratic.orglibretexts.orgthoughtco.compressbooks.pubutexas.edu

The presence of a single chiral center in a molecule dictates that it will exist as a pair of enantiomers . Enantiomers are stereoisomers that are mirror images of each other and cannot be superimposed. Consequently, this compound exists as two distinct enantiomeric forms: (R)-2-Propyloctan-1-ol and (S)-2-Propyloctan-1-ol. These enantiomers possess identical physical and chemical properties, except for their interaction with plane-polarized light (optical activity) and their behavior in chiral environments. ucalgary.cadoubtnut.comlibretexts.orgpressbooks.pubutexas.eduwikipedia.orgfiveable.memasterorganicchemistry.com

Table 1.2: Groups Attached to the Chiral Center (C2) of this compound

| Position of Group on C2 | Attached Group |

| 1 | -CH₂OH (Hydroxymethyl) |

| 2 | -CH₂CH₂CH₃ (Propyl) |

| 3 | -CH₂CH₂CH₂CH₂CH₂CH₃ (Hexyl) |

| 4 | -H (Hydrogen) |

Diastereomeric Considerations in Related Branched-Chain Alcohol Structures

While this compound itself, with its single chiral center, exists as a pair of enantiomers, the concept of diastereomers becomes relevant when considering branched-chain alcohols that possess two or more chiral centers. Diastereomers are defined as stereoisomers that are not mirror images of each other. They arise when a molecule has multiple chiral centers, and the configurations at these centers differ, but not in a manner that results in a mirror-image relationship. wikipedia.orgmasterorganicchemistry.comstudysmarter.co.uklumenlearning.comlscollege.ac.inmasterorganicchemistry.compressbooks.pub

A molecule with 'n' chiral centers can theoretically have up to 2ⁿ stereoisomers. When a molecule has two or more chiral centers, these stereoisomers can be categorized into enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). For example, a molecule with two chiral centers (n=2) can have up to 2² = 4 stereoisomers. These might exist as two pairs of enantiomers, or as one pair of enantiomers and two other stereoisomers that are diastereomers to each other and to the first pair. lumenlearning.compressbooks.pubjove.comlibretexts.org

For instance, consider a hypothetical branched alcohol with chiral centers at C2 and C3. The possible configurations at these centers (R or S) would lead to four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers would be enantiomers, as would the (2R,3S) and (2S,3R) isomers. However, the (2R,3R) isomer and the (2R,3S) isomer are not mirror images and thus are diastereomers. Similarly, (2R,3R) and (2S,3R) are diastereomers. Diastereomers typically exhibit different physical properties, such as melting points and boiling points, which can be exploited for their separation. wikipedia.orgstudysmarter.co.uklumenlearning.comlscollege.ac.inpressbooks.pub

Table 1.3: Illustrative Stereoisomeric Relationships in a Hypothetical Molecule with Two Chiral Centers

| Isomer Designation | Configuration at Chiral Center 1 | Configuration at Chiral Center 2 | Relationship to Isomer A |

| A | R | R | - |

| B | S | S | Enantiomer of A |

| C | R | S | Diastereomer of A |

| D | S | R | Diastereomer of A |

(Note: In this hypothetical scenario, C and D would be enantiomers of each other, and diastereomers to A and B.)

Synthetic Methodologies for 2 Propyloctan 1 Ol and Analogues

Hydroformylation-Hydrogenation Sequences for Branched Primary Alcohols

Hydroformylation, also known as the oxo process, is a cornerstone of industrial organic synthesis, providing a direct route to aldehydes from alkenes. mt.comnumberanalytics.com This process involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene, catalyzed by transition metal complexes, most commonly rhodium or cobalt. mt.commt.com For the synthesis of 2-propyloctan-1-ol, the starting alkene would be an isomer of decene, such as 1-decene. rsc.orgrsc.org

The reaction involves reacting the alkene with a mixture of carbon monoxide (CO) and hydrogen (H₂), known as syngas. numberanalytics.comresearchgate.net The initial product of hydroformylation is an aldehyde. In the case of 1-decene, this would be a mixture of the linear undecanal (B90771) and the branched isomer, 2-methyldecanal. rsc.org Subsequent hydrogenation of the aldehyde mixture yields the corresponding alcohols. chemrxiv.org The formation of branched aldehydes, which are the precursors to branched primary alcohols like this compound, is a known outcome of the hydroformylation of alpha-olefins. mt.com The ratio of linear to branched products can be influenced by the choice of catalyst, ligands, and reaction conditions. wiley-vch.de

Table 1: Hydroformylation of 1-Decene

| Catalyst System | Key Features | Product Selectivity | Reference |

|---|---|---|---|

| Rh/TPPTS | Water-soluble catalyst system | Excellent chemoselectivity (>99%) towards aldehydes. | rsc.orgrsc.org |

| Rh/sulfoxantphos | Water-soluble catalyst system | High regioselectivity for the linear aldehyde. | rsc.orgrsc.org |

| Rh-BiPhePhos | Operando FTIR spectroscopy used for study | Forms activated HRh(BP)(CO)₂ complex. | mpg.de |

Reduction of Corresponding Ketones

A straightforward laboratory-scale synthesis of this compound involves the reduction of the corresponding ketone, 2-propyloctanone. This method utilizes powerful reducing agents to convert the carbonyl group of the ketone into a hydroxyl group.

Commonly employed reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). Lithium aluminum hydride is a very strong reducing agent capable of reducing a wide variety of carbonyl compounds, including ketones. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, followed by an aqueous workup to protonate the resulting alkoxide and yield the alcohol.

Sodium borohydride is a milder and more selective reducing agent, often used in protic solvents like methanol (B129727) or ethanol (B145695). It is also effective for the reduction of ketones to secondary alcohols. The choice between these reagents often depends on the presence of other functional groups in the molecule that might also be susceptible to reduction by the more powerful LiAlH₄.

Grignard Reactions in the Synthesis of Primary Alcohols

Grignard reactions are a fundamental tool in organic chemistry for the formation of carbon-carbon bonds and the synthesis of alcohols. organicchemistrytutor.com To synthesize a primary alcohol like this compound using this method, a Grignard reagent is reacted with formaldehyde (B43269). organicchemistrytutor.com

The synthesis would involve the preparation of a Grignard reagent from an appropriate alkyl halide. For this compound, the required Grignard reagent would be 2-propylheptylmagnesium bromide or a similar organomagnesium halide. This is prepared by reacting 1-bromo-2-propylheptane with magnesium metal in an ether solvent.

The subsequent reaction of this Grignard reagent with formaldehyde (HCHO) leads to the formation of the primary alcohol. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of formaldehyde. An acidic workup then protonates the intermediate alkoxide to give the final product, this compound. organicchemistrytutor.com This method allows for the construction of the carbon skeleton and the introduction of the hydroxyl group in a single reactive step. It is also possible to prepare 2-methylpropan-1-ol using methanal and isopropyl magnesium bromide. tardigrade.in

Asymmetric Synthetic Approaches to Chiral Branched-Chain Alkanols

The synthesis of specific enantiomers of chiral branched-chain alkanols, such as (R)- or (S)-2-propyloctan-1-ol, requires asymmetric synthesis techniques. iipseries.org These methods introduce chirality in a controlled manner, leading to an excess of one enantiomer over the other.

Asymmetric Allylic Alkylation with Organolithium Reagents

A powerful method for the enantioselective synthesis of chiral alcohols is the asymmetric allylic alkylation (AAA) of allylic ethers or alcohols with organolithium reagents. scispace.com This reaction, often catalyzed by a copper complex with a chiral ligand, allows for the formation of a new carbon-carbon bond with high stereocontrol. For the synthesis of a chiral this compound analogue, an appropriate allylic substrate would be reacted with an organolithium reagent, such as hexyllithium, in the presence of a chiral catalyst system. scispace.com The choice of chiral ligand is crucial for achieving high enantioselectivity.

Zirconium-Catalyzed Asymmetric Carboalumination of Alkenes

The Zirconium-catalyzed Asymmetric Carboalumination of Alkenes (ZACA reaction), developed by Nobel laureate Ei-ichi Negishi, is a significant advancement in the synthesis of chiral alcohols. wikipedia.org This reaction involves the enantioselective addition of an organoaluminum reagent, such as trimethylaluminum, to an alkene in the presence of a chiral zirconium catalyst, like bis(1-neomenthylindenyl)zirconium dichloride. wikipedia.org The resulting chiral organoaluminum intermediate can then be oxidized to the corresponding chiral alcohol. wikipedia.org This method has been successfully applied to the synthesis of various chiral 1-alkanols. wikipedia.orgscispace.com The ZACA reaction offers a route to enantiomerically enriched branched alcohols from simple alkene precursors. wikipedia.orgscispace.comgoogle.com

Table 2: ZACA Reaction for Chiral Alcohol Synthesis

| Catalyst | Reagent | Substrate | Key Outcome | Reference |

|---|---|---|---|---|

| Chiral bis-indenylzirconium catalysts | Organoaluminium compounds | Alkenes | Chiral functionalization of alkenes. | wikipedia.org |

| (–)-(NMI)₂ZrCl₂ | Al(Et)₃ and Al(n-Pr)₃ | Monosubstituted alkenes | Highly enantioselective transformation. | thieme-connect.com |

Lipase-Catalyzed Acetylation in Stereoselective Synthesis

Enzymatic methods, particularly those employing lipases, offer a green and highly selective approach to the synthesis of chiral compounds. nih.gov Lipase-catalyzed kinetic resolution is a common strategy where one enantiomer of a racemic alcohol is selectively acylated, allowing for the separation of the two enantiomers. nih.govias.ac.in For instance, a racemic mixture of this compound could be subjected to acetylation using a lipase (B570770), such as Candida antarctica lipase B (CALB), and an acyl donor like vinyl acetate. nih.gov The enzyme will preferentially acylate one enantiomer, leaving the other enantiomer as the unreacted alcohol. nih.gov This method is valued for its high enantioselectivity under mild reaction conditions. nih.govias.ac.in

Transition Metal and Chiral Amine Co-catalyzed Asymmetric Alkylation

A powerful strategy for the synthesis of chiral molecules involves the combination of transition metal catalysis and organocatalysis. nih.gov This dual catalytic approach enables challenging asymmetric transformations that are difficult to achieve with either catalytic system alone. nih.govnih.gov Specifically, the merging of chiral aldehyde or amine catalysis with transition metals like palladium, rhodium, iridium, ruthenium, nickel, and copper has proven to be a versatile tool for the enantioselective functionalization of various organic molecules. nih.gov

In the context of synthesizing branched alcohols, the asymmetric α-alkylation of aldehydes is a key carbon-carbon bond-forming reaction. mpg.de While direct catalytic asymmetric α-alkylation of aldehydes has been a significant challenge, co-catalytic systems have shown promise. mpg.de For instance, the combination of a chiral amine catalyst and a transition metal catalyst can facilitate the asymmetric α-allylic alkylation of branched aldehydes with allylic alcohols, yielding chiral aldehydes with high enantioselectivity. soton.ac.uk These chiral aldehyde intermediates can then be reduced to the corresponding chiral branched alcohols.

The general mechanism involves the formation of a nucleophilic enamine intermediate from the reaction of an aldehyde with a chiral amine catalyst. nih.gov Concurrently, the transition metal activates an electrophile. The subsequent reaction between the enamine and the activated electrophile, controlled by the chiral environment of the catalyst, leads to the formation of the desired chiral product. nih.gov

| Catalyst System Components | Reactants | Product Type | Key Features |

| Chiral Amine, Transition Metal (e.g., Pd) | Aldehyde, Allylic Alcohol | Chiral α-Alkylated Aldehyde | High enantioselectivity |

| Chiral Aldehyde, Transition Metal (e.g., Ni) | Amino Acid Ester, Propargylic Alcohol Derivative | α,α-Disubstituted α-Amino Acid Ester | Good to excellent yields and enantioselectivities nih.gov |

This table summarizes examples of transition metal and chiral amine/aldehyde co-catalyzed asymmetric alkylation reactions, a strategy applicable to the synthesis of precursors for branched alcohols.

Catalytic Hydrogenation in Olefinic Alcohol Synthesis

Catalytic hydrogenation is a fundamental and widely used method for the reduction of various functional groups in organic synthesis. amazon.com In the synthesis of this compound and other saturated alcohols, the catalytic hydrogenation of an unsaturated precursor, such as an olefinic alcohol, is a crucial step. This process involves the addition of hydrogen atoms across a carbon-carbon double or triple bond in the presence of a metal catalyst. libretexts.org

A variety of heterogeneous and homogeneous catalysts are employed for this purpose. Heterogeneous catalysts, such as palladium on carbon (Pd/C), platinum dioxide (PtO2), and Raney nickel, are insoluble metals that are commonly used due to their effectiveness and ease of separation from the reaction mixture. libretexts.orgtcichemicals.com The reaction mechanism on a solid catalyst surface involves the adsorption of both the hydrogen gas and the olefinic substrate. Hydrogen atoms are then transferred sequentially to the double bond, typically resulting in a syn-addition, where both hydrogen atoms add to the same face of the double bond. libretexts.org

Homogeneous catalysts, like Wilkinson's catalyst and Crabtree's catalyst, are soluble in the reaction medium and can offer high selectivity. tcichemicals.comresearchgate.net Molybdenum-based complexes have also been explored as efficient homogeneous hydrogenation catalysts for a variety of alkenes under mild conditions. nih.gov The choice of catalyst and reaction conditions (e.g., hydrogen pressure, temperature, and solvent) is critical to achieve high yields and selectivity, especially when other functional groups are present in the molecule. amazon.commdpi.com For instance, certain ruthenium catalysts can selectively reduce esters to alcohols while leaving other reducible groups like benzyl (B1604629) ethers intact. tcichemicals.com

| Catalyst Type | Example(s) | Substrate Type | Key Features |

| Heterogeneous | Pd/C, PtO2, Ra-Ni | Alkenes, Alkynes | Widely applicable, ease of separation libretexts.orgtcichemicals.com |

| Homogeneous | Wilkinson's Catalyst, Crabtree's Catalyst | Alkenes, Alkynes | High selectivity, mild conditions tcichemicals.com |

| Homogeneous (Molybdenum-based) | [Cp*Mo(Ph2PC6H4S−CH=CH2)(Py)]+ | Aromatic and aliphatic alkenes | Broad substrate scope, no additives needed nih.gov |

| Homogeneous (Ruthenium-based) | [RuCl2(PPh3)3] | Esters | Selective reduction in the presence of other functional groups tcichemicals.com |

This table provides an overview of different types of catalysts used in the hydrogenation of unsaturated compounds to produce alcohols.

Multi-step Organic Synthesis Strategies for Branched Alcohols

The synthesis of structurally complex molecules like this compound often requires multi-step synthetic routes. savemyexams.comlibretexts.org These strategies involve a sequence of chemical transformations to build the target molecule from simpler, commercially available starting materials. sathyabama.ac.in The development of a multi-step synthesis involves retrosynthetic analysis, where the target molecule is conceptually broken down into simpler precursors. libretexts.org

A common strategy for constructing branched alcohols is the Guerbet reaction, which involves the base-catalyzed self-condensation of primary alcohols at high temperatures to produce β-alkylated dimer alcohols. rsc.org While a classic method, it can suffer from high reaction temperatures and the formation of side products. rsc.org More modern approaches utilize the "borrowing hydrogen" or "hydrogen autotransfer" strategy, which is a more atom-economical, one-pot process catalyzed by transition metals. rsc.org This methodology involves the temporary oxidation of an alcohol to an aldehyde, followed by a C-C bond-forming reaction (e.g., aldol (B89426) condensation), and subsequent hydrogenation of the intermediate to the final branched alcohol. rsc.org

Alternatively, branched-chain alcohols can be synthesized through pathways involving the creation and functionalization of branched carbon skeletons. d-nb.info This can involve multiple discrete steps such as halogenation, elimination to form an alkene, and then subsequent hydroboration-oxidation or other addition reactions to install the hydroxyl group at the desired position. libretexts.orgyoutube.com The choice of each reaction and reagent is critical to control regioselectivity and stereoselectivity throughout the synthesis. researchgate.netresearchgate.net

| Synthetic Strategy | Description | Key Intermediates | Advantages |

| Guerbet Reaction | Base-catalyzed dimerization of primary alcohols. rsc.org | Aldehydes, Aldol adducts | Direct route to branched alcohols. |

| Borrowing Hydrogen Catalysis | Transition metal-catalyzed one-pot dehydrogenation, condensation, and hydrogenation. rsc.org | Aldehydes, Enolates | High atom economy, milder conditions than classical Guerbet. rsc.org |

| Stepwise Functional Group Interconversion | Sequential reactions to build and modify the carbon skeleton and introduce the hydroxyl group. libretexts.org | Alkyl halides, Alkenes | High degree of control over molecular structure. |

This table outlines major multi-step strategies for the synthesis of branched alcohols, including this compound.

Chemical Reactivity and Derivatization of 2 Propyloctan 1 Ol

General Reactions of Primary Alcohols (e.g., Oxidation, Dehydration)

As a primary alcohol, 2-propyloctan-1-ol can undergo a range of typical reactions, including oxidation and dehydration, which target the hydroxyl group and adjacent carbon atoms. libretexts.org The functional group possesses two reactive covalent bonds: the C–O and the O–H bonds. msu.edu Due to oxygen's higher electronegativity, these bonds are polarized, making the oxygen electron-rich and the attached carbon and hydrogen atoms electrophilic. msu.edu

Oxidation: The oxidation of primary alcohols is a fundamental transformation in organic chemistry. numberanalytics.com Depending on the reagents and reaction conditions, this compound can be oxidized to form an aldehyde or further to a carboxylic acid. numberanalytics.com

To Aldehyde: Using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) allows for the controlled oxidation to the corresponding aldehyde, 2-propyloctanal.

To Carboxylic Acid: Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid, will typically oxidize the primary alcohol first to the aldehyde, which is then further oxidized to the carboxylic acid, 2-propyloctanoic acid.

Dehydration: In the presence of an acid catalyst, alcohols can undergo dehydration (the elimination of a water molecule) to form alkenes. libretexts.orglibretexts.org The reaction involves removing the -OH group from one carbon and a hydrogen atom from an adjacent carbon. libretexts.org For asymmetric alcohols like this compound, the dehydration can theoretically lead to a mixture of alkene isomers. The major product is generally the most substituted (and therefore most stable) alkene, in accordance with Zaitsev's rule. libretexts.orglibretexts.org The process is initiated by protonation of the hydroxyl group, which turns it into a good leaving group (water). The subsequent loss of water forms a carbocation, which can then eliminate a proton to form the double bond. Given the branched structure, carbocation rearrangements are possible. vaia.com

| Reaction | Reagent(s) | Product(s) |

| Mild Oxidation | Pyridinium chlorochromate (PCC) | 2-Propyloctanal |

| Strong Oxidation | Potassium permanganate (KMnO₄) | 2-Propyloctanoic acid |

| Dehydration | Acid catalyst (e.g., H₂SO₄, H₃PO₄) | Mixture of alkenes (e.g., 2-propyl-1-octene) |

Esterification and Etherification of Branched-Chain Alcohols

The hydroxyl group of this compound serves as a key site for forming esters and ethers, important derivatives with widespread industrial applications.

Esterification: this compound reacts with carboxylic acids or their more reactive derivatives (like acyl chlorides or anhydrides) to form esters. msu.edu This reaction, typically catalyzed by a strong acid such as sulfuric acid, involves the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the carboxylic acid. The steric hindrance caused by the branching near the hydroxyl group in this compound can slow the reaction rate compared to linear alcohols. Despite this, esters of branched alcohols are commonly synthesized. For instance, di(2-butyloctyl) dicarboxylate esters have been synthesized via esterification between dicarboxylic acids and the similar branched alcohol 2-butyl-1-octanol, achieving high yields of 88–98%. researchgate.netbiointerfaceresearch.comresearchgate.net These branched esters are noted for their excellent low-temperature properties, making them suitable as biolubricants and pour point depressants for biodiesel. biointerfaceresearch.comijcce.ac.ir

Etherification: Ethers can be prepared from this compound, for example, through the Williamson ether synthesis. This method involves first deprotonating the alcohol with a strong base (like sodium hydride) to form the corresponding alkoxide. This potent nucleophile then displaces a halide from an alkyl halide in an Sₙ2 reaction to form the ether. msu.edu Due to the steric bulk of the 2-propyloctyl group, this reaction is most efficient when the other alkyl group is primary and unhindered. msu.edu

| Reaction | Reactant(s) | Catalyst/Base | Product Class |

| Esterification | Carboxylic Acid | Acid (e.g., H₂SO₄) | Ester |

| Etherification (Williamson) | Alkyl Halide | Strong Base (e.g., NaH) | Ether |

Formation of Functionalized Derivatives of this compound

Beyond simple esters and ethers, this compound can be converted into more complex functionalized molecules for specialized applications.

A notable derivatization pathway involves the introduction of a nitrogen-containing functional group. Patents describe a process for the nitration of hydrocarbons to produce compounds such as 2-nitro-2-propyloctan-1-ol . google.comgoogle.com This nitro alcohol derivative can then undergo reduction to yield the corresponding amino alcohol, 2-amino-2-propyloctan-1-ol . google.comgoogle.com The reduction of the nitro group to a primary amine is commonly achieved using catalytic hydrogenation, for example, with a Raney Nickel catalyst under hydrogen pressure. google.com This synthesis creates a bifunctional molecule containing both a hydroxyl and an amino group, which can serve as a building block for more complex chemical structures, including analogs of biologically active compounds. mdpi.com

This compound is used as a raw material in the production of non-ionic surfactants through ethoxylation. ontosight.aigoogle.com This industrial process involves the reaction of the alcohol with ethylene (B1197577) oxide, typically in the presence of an alkaline catalyst like potassium hydroxide. erasm.org The reaction proceeds via the nucleophilic attack of the alcohol (or its corresponding alkoxide) on the strained epoxide ring of ethylene oxide. This process adds a chain of polyethylene (B3416737) glycol ether units to the alcohol. The resulting alcohol ethoxylates are amphiphilic molecules, possessing a hydrophobic branched alkyl tail (the 2-propyloctyl group) and a hydrophilic polar head (the polyoxyethylene chain). These properties make them effective surfactants for use in detergents, cleaners, and emulsifiers. ontosight.aiindustrialchemicals.gov.au

Role as Reagent or Solvent in Organic Synthesis

In addition to being a substrate for derivatization, this compound can also function as a reagent or a solvent in chemical reactions.

As a Reagent: In the synthesis of esters and ethers as described above, this compound acts as the nucleophilic reagent that provides the 2-propyloctyl moiety to the final product. biointerfaceresearch.comscispace.comrsc.org Its branched structure is specifically chosen to impart desired properties like improved fluidity at low temperatures or specific solvency characteristics to the target molecule. biointerfaceresearch.comijcce.ac.ir

As a Solvent: While less common than smaller alcohols, this compound can be used as a medium-polarity solvent. smolecule.com Alcohols are often employed as solvents in reactions where they can stabilize transition states without participating in side reactions. vulcanchem.com The high boiling point of this compound (120-122°C at 10 mmHg) makes it suitable for reactions requiring elevated temperatures. ontosight.ai Its ability to engage in hydrogen bonding while also having a significant nonpolar character allows it to dissolve a range of reactants. smolecule.com

Advanced Analytical Chemistry Techniques for 2 Propyloctan 1 Ol Characterization

Chromatographic Separation Methods

Chromatographic techniques are indispensable for separating, identifying, and quantifying chemical compounds. For 2-Propyloctan-1-ol, these methods are vital for assessing purity and, where relevant, determining enantiomeric composition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely employed for the identification and purity assessment of volatile and semi-volatile organic compounds like this compound. The GC separates components of a mixture based on their boiling points and affinities for the stationary phase, while the MS detector provides structural information through fragmentation patterns and molecular ion identification.

For this compound, GC-MS analysis would typically involve injecting a sample into a heated inlet, where it vaporizes and is carried by an inert carrier gas (e.g., helium) through a capillary GC column. The column's stationary phase separates the analytes. Upon elution, the separated compounds enter the mass spectrometer, where they are ionized, usually by electron ionization (EI). The fragmentation pattern generated in the MS detector serves as a unique fingerprint for identification. For this compound, characteristic fragment ions would arise from the cleavage of C-C bonds within its branched alkyl chain and the loss of the hydroxyl group or water. The molecular ion (M⁺) peak, if observed, would correspond to its molecular weight of 172.31 g/mol . Purity assessment is achieved by analyzing the chromatogram for the presence of extraneous peaks, indicating impurities, and by quantifying their relative abundance. GC-MS methods, such as those employing Retention Time Locking (RTL), can enhance identification accuracy by matching retention times with spectral databases europa.eu.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Given that this compound possesses a chiral center at the C-2 position, it exists as a pair of enantiomers: (R)-2-propyloctan-1-ol and (S)-2-propyloctan-1-ol. Determining the enantiomeric excess (ee) is crucial when stereospecificity is important. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the standard method for this purpose.

Research has indicated the feasibility of chiral separation for this compound. Studies have utilized chiral columns, such as those based on modified polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), to achieve baseline separation of enantiomers scispace.comfz-juelich.dediva-portal.org. The principle involves the formation of transient, non-covalent diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. These diastereomeric complexes have different stabilities and, consequently, different retention times, allowing for their separation. The enantiomeric excess is then calculated from the peak areas of the separated enantiomers. For instance, (-)-(S)-2-propyloctan-1-ol has been specifically mentioned in the context of chiral GC analysis, suggesting that chiral HPLC methods are also applicable and have been explored for this compound scispace.com.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid technique often used for monitoring reaction progress and for preliminary purity checks. While not typically used for precise enantiomeric separation or quantitative purity analysis at the level of GC or HPLC, TLC can be employed to observe the presence of different components in a mixture.

In the context of this compound synthesis or reactions involving it, TLC can be used to track the consumption of starting materials and the formation of products. By spotting the reaction mixture alongside standards on a silica (B1680970) gel plate and developing it with an appropriate solvent system, the presence of multiple spots can indicate the complexity of the mixture or the presence of impurities. For example, TLC has been utilized to monitor the completion of reactions involving similar alcohol derivatives mdpi.com. However, specific Rf values for this compound under various TLC conditions are not widely reported in the provided literature.

Spectroscopic Characterization

Spectroscopic techniques provide detailed structural information by probing the interaction of molecules with electromagnetic radiation. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are paramount for confirming the molecular structure and identifying functional groups of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, APT ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of organic structure elucidation, offering detailed insights into the molecular framework.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) provides information about the number, type, and connectivity of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum would exhibit distinct signals corresponding to the various types of protons: the primary alcohol (-CH₂OH) protons, the methine proton (-CH-) adjacent to the propyl group and the octyl chain, and the numerous methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the branched alkyl structure. The hydroxyl proton (-OH) signal is typically a singlet, whose chemical shift can vary depending on concentration, solvent, and temperature due to hydrogen bonding. The methylene protons adjacent to the hydroxyl group (-CH₂OH) would appear as a multiplet, typically in the range of 3.5-4.0 ppm. The methine proton at C-2, being adjacent to the hydroxyl-bearing carbon and the propyl group, would likely appear as a multiplet in the aliphatic region. The methyl protons of the propyl group and the terminal methyl group of the octyl chain would resonate as triplets at higher field (lower ppm values).

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton. For this compound, the ¹³C NMR spectrum would show distinct signals for each unique carbon atom. The primary alcohol carbon (-CH₂OH) would resonate around 60-70 ppm. The methine carbon (C-2) bearing the propyl substituent would appear in the aliphatic region, typically around 30-45 ppm. The remaining methylene and methyl carbons of the octyl chain and the propyl group would give rise to signals in the 10-40 ppm range, with their exact positions influenced by their chemical environment and proximity to the functional group.

APT ¹³C-NMR (Attached Proton Test): APT ¹³C-NMR is a technique that differentiates carbon atoms based on the number of attached protons (CH₃, CH₂, CH, and quaternary carbons). This helps in assigning signals more definitively. For this compound, APT ¹³C-NMR would reveal:

CH₃ carbons: Positive signals.

CH₂ carbons: Negative signals.

CH carbons: Positive signals.

Quaternary carbons (none in this specific structure, but generally): Absent or zero intensity.

The carbon attached to the oxygen (-CH₂OH) would typically appear as a CH₂ (negative signal) in APT ¹³C NMR.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Proton/Carbon Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | APT ¹³C Signal Type |

| -CH₂OH | 3.5 - 4.0 (multiplet) | 60 - 70 | CH₂ (Negative) |

| -CH(propyl)(octyl) | 1.5 - 2.0 (multiplet) | 30 - 45 | CH (Positive) |

| -CH₂- (octyl chain) | 1.2 - 1.5 (multiplet) | 20 - 35 | CH₂ (Negative) |

| -CH₂- (propyl chain) | 1.2 - 1.5 (multiplet) | 20 - 35 | CH₂ (Negative) |

| -CH₃ (propyl) | 0.8 - 1.0 (triplet) | 10 - 20 | CH₃ (Positive) |

| -CH₃ (octyl) | 0.8 - 1.0 (triplet) | 10 - 20 | CH₃ (Positive) |

| -OH | Variable (singlet) | - | - |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data for similar compounds were used for inference nih.gov.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is highly effective for identifying the presence of specific functional groups within a molecule by detecting the absorption of IR radiation at characteristic frequencies corresponding to bond vibrations. For this compound, the primary functional group is the hydroxyl (-OH) group, and the molecule also contains numerous C-H and C-O bonds.

Key characteristic absorption bands expected in the IR spectrum of this compound include:

O-H Stretching: A strong, broad absorption band typically observed in the region of 3500-3200 cm⁻¹. This broadness is characteristic of hydrogen bonding, which is common in alcohols. If the alcohol is in a very dilute solution or in the gas phase, a sharper, less intense band may be observed around 3600-3650 cm⁻¹ for free hydroxyl groups.

C-H Stretching: Aliphatic C-H stretching vibrations from the numerous methylene (-CH₂-) and methyl (-CH₃) groups are expected in the region of 3000-2850 cm⁻¹.

C-O Stretching: The stretching vibration of the C-O bond in primary alcohols usually appears as a strong absorption band in the range of 1050-1260 cm⁻¹. The exact position can be influenced by the alkyl chain structure.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group / Bond Type | Characteristic Wavenumber (cm⁻¹) | Band Intensity & Shape |

| O-H Stretch (Hydrogen-bonded) | 3500 – 3200 | Strong, Broad |

| C-H Stretch (Aliphatic) | 3000 – 2850 | Strong |

| C-O Stretch (Primary Alcohol) | 1050 – 1260 | Strong |

| C-H Bending (Aliphatic) | ~1465, ~1375 | Medium |

Note: These are general ranges for alcohols and aliphatic compounds. Specific peak positions may vary libretexts.orgcopbela.orglibretexts.orgorgchemboulder.com.

Compound List

this compound

Environmental Fate and Biotransformation of 2 Propyloctan 1 Ol

Aerobic Biodegradation Studies of Branched-Chain Alcohols

Ready biodegradability tests, such as those outlined in the OECD Guideline 301, are standard methods used to assess the potential for a chemical to be rapidly and completely biodegraded by microorganisms in an aerobic environment. A substance is considered readily biodegradable if it reaches a certain percentage of theoretical carbon dioxide (ThCO2) evolution or dissolved organic carbon (DOC) removal within a 28-day period, including a 10-day window.

Research on alkylpolyglucosides (APGs) derived from linear and oxo (branched) alcohols has shown that branching does not necessarily hinder biodegradation. In a shaking-flask test, APGs from C10-11 oxo alcohols demonstrated significant degradation, suggesting that the microorganisms can effectively metabolize branched alkyl chains. The study indicated that more than 87% of these compounds were degraded within 21 days. This suggests that 2-propyloctan-1-ol, as a C11 branched alcohol, is also likely to be susceptible to aerobic biodegradation.

The structure of the alcohol, including the length of the carbon chain and the degree of branching, can influence the rate of biodegradation. Generally, for some branched surfactants, an inverse relationship between the degree of branching and the rate of biodegradation has been observed. However, many branched alcohol derivatives have been shown to meet the criteria for ready biodegradability.

Table 1: Aerobic Biodegradation of Alkylpolyglucosides (APG) from Linear and Oxo Alcohols

Data is illustrative based on findings for alkylpolyglucosides derived from corresponding alcohols.

Environmental Partitioning and Distribution in Terrestrial and Aquatic Compartments

The environmental partitioning of this compound describes its distribution between air, water, soil, and sediment. This behavior is largely predicted by its physicochemical properties, such as the octanol-water partition coefficient (Log Kow), soil organic carbon-water (B12546825) partition coefficient (Koc), and Henry's Law constant (H).

The octanol-water partition coefficient (Log Kow) is an indicator of a substance's hydrophobicity and potential for bioaccumulation. For this compound, the Log Kow is estimated to be approximately 4.5. This relatively high value suggests a tendency to partition from water into organic phases, such as the lipids of aquatic organisms and the organic matter in soil and sediment.

The soil organic carbon-water partition coefficient (Koc) is a measure of a chemical's tendency to adsorb to soil and sediment. A high Koc value indicates that the substance is likely to be immobile in soil and will be found primarily in soil and sediment rather than in water. The Koc of non-polar organic compounds can be estimated from their Log Kow using quantitative structure-activity relationship (QSAR) equations. Using the following common equation:

Log Koc ≈ 0.81 * Log Kow + 0.1

The estimated Log Koc for this compound would be approximately 3.7. This indicates a strong tendency to adsorb to soil and sediment, limiting its mobility in the terrestrial environment and its concentration in the aqueous phase of aquatic systems.

Henry's Law constant (H) describes the partitioning of a chemical between air and water. A higher H value indicates a greater tendency to volatilize from water into the air. The Henry's Law constant for this compound is not experimentally determined but can be estimated. Given its relatively low vapor pressure and moderate water solubility, it is expected to have a low to moderate Henry's Law constant, suggesting that volatilization from water will not be a primary fate process.

Table 2: Estimated Environmental Partitioning Properties of this compound

Values are estimations based on physicochemical properties and QSAR models.

Assessment of Environmental Persistence and Degradation Pathways

The environmental persistence of this compound is determined by the interplay of its partitioning behavior and its susceptibility to degradation processes. The information on its aerobic biodegradability suggests that it is not expected to be highly persistent in environments where microbial activity is prevalent.

The likely aerobic degradation pathway for this compound, as a primary alcohol, involves a series of enzymatic oxidation steps. The initial step is the oxidation of the primary alcohol group to an aldehyde (2-propyloctanal), catalyzed by alcohol dehydrogenase. This is followed by the oxidation of the aldehyde to a carboxylic acid (2-propyloctanoic acid) by aldehyde dehydrogenase.

Once the corresponding carboxylic acid is formed, it can enter the β-oxidation pathway. In this metabolic cycle, the fatty acid is progressively shortened by the removal of two-carbon acetyl-CoA units. The presence of a propyl branch at the alpha-position may require alternative enzymatic pathways, such as alpha-oxidation, to initiate the degradation process before β-oxidation can proceed. The ultimate end products of complete aerobic biodegradation are carbon dioxide, water, and microbial biomass.

Biological Occurrence and Ecological Context of 2 Propyloctan 1 Ol in Non Human Systems

Identification as Natural Volatile Organic Compounds (Phytoncides) in Plants

Searches for the identification of 2-Propyloctan-1-ol as a naturally occurring volatile organic compound or a phytoncide in plants did not yield specific scientific literature confirming its presence or role in this capacity. While the broader category of fatty alcohols can be found in plant tissues, direct evidence linking this compound to plant volatile emissions or defensive roles (phytoncides) was not identified in the conducted research.

Detection in Biological Matrices of Non-Human Organisms (e.g., Fecal Metabolomics)

Information regarding the detection of this compound in biological matrices of non-human organisms, such as through fecal metabolomics studies, was not found in the reviewed scientific literature. While related alcohols have been included in toxicity assessments, specific studies detailing the presence of this compound in animal biological samples or metabolic profiles were not identified.

Role as Specialized Metabolites in Plant-Microbe/Herbivore Interactions

The role of this compound as a specialized metabolite influencing plant-microbe or plant-herbivore interactions could not be established through the performed literature searches. There is a lack of documented research detailing its involvement in plant defense mechanisms, signaling pathways, or other ecological interactions with microbial communities or herbivores.

Similarly, no scientific data was found to support the influence of this compound on insect biology or behavior within plant systems. This includes its potential as an attractant, repellent, or its impact on insect physiology or development in natural plant environments. While patents mention derivatives in contexts related to pest control, this does not reflect its natural ecological function.

Data Table: Physical and Chemical Properties of this compound

The following table summarizes the key physical and chemical properties of this compound that were identified through scientific literature searches.

| Property | Value | Unit | Source(s) |

| Molecular Formula | C11H24O | - | windows.netgoogle.comepa.gov |

| Molecular Weight | 172.31 | g/mol | windows.netgoogle.comepa.gov |

| CAS Number | 38514-11-3 | - | google.comepa.goveuropa.eu |

| Density | 0.828 | g/cm³ | windows.netgoogle.comepa.gov |

| Boiling Point | 229.7 | °C at 760 mmHg | google.comepa.gov |

| Flash Point | 93.8 | °C | google.comepa.gov |

| Vapor Pressure | 0.0132 | mmHg at 25°C | google.com |

| LogP | 3.36540 | - | google.comepa.gov |

| Hydrogen Bond Donor Count | 1 | - | google.com |

| Hydrogen Bond Acceptor Count | 1 | - | google.com |

| Rotatable Bond Count | 8 | - | google.com |

Compound Name List

this compound

Structure Activity Relationship Sar Studies of 2 Propyloctan 1 Ol Analogues Non Human Focus

Stereochemical Influence on Biological Activity and Receptor Interaction

| Stereoisomer | Hypothetical Receptor Binding Affinity (e.g., KD) | Hypothetical Biological Effect | SAR Rationale |

| (R)-2-Propyloctan-1-ol | Low (e.g., 10 µM) | Moderate activity | Specific fit with chiral binding pocket. |

| (S)-2-Propyloctan-1-ol | High (e.g., 1 µM) | Potent activity | Optimal fit, stronger interactions with binding site residues. |

Quantitative Structure-Property Relationship (QSPR) Modeling for Alcohol Affinity

Quantitative Structure-Property Relationship (QSPR) models are employed to establish mathematical relationships between molecular structure and physical or chemical properties. For alcohols, QSPR has been used to predict properties such as adsorption onto surfaces, thermal conductivity, and solubility researchgate.nethnust.edu.cnnih.govresearchgate.netnih.govacs.org. These models typically utilize molecular descriptors derived from the chemical structure, such as molecular weight, topological indices, and fragment-based descriptors mdpi.comresearchgate.netnih.govresearchgate.net.

Studies on the adsorption of aliphatic alcohols onto activated carbon, for instance, have successfully employed QSPR using substructural molecular fragments (SMF) to predict adsorption capacity, achieving high predictive accuracies (e.g., Q²ext of 0.9538) researchgate.netkashanu.ac.ir. Similarly, models predicting thermal conductivity often incorporate descriptors like topological indices and electronic properties hnust.edu.cn. While specific QSPR models for the "affinity" of this compound to biological targets are not detailed here, the principles of QSPR applied to alcohols suggest that descriptors related to hydrophobicity (e.g., LogP, molar volume), branching, and the presence of the hydroxyl group would be key in predicting its interactions.

| Molecular Descriptor | Description | Relevance to Alcohol Affinity | Example QSPR Model Finding (General) |

| Molar Volume (Vm) | The volume occupied by one mole of a substance. | Influences steric fit and hydrophobic interactions. | Higher Vm often correlates with increased adsorption or binding. nih.gov |

| LogP (Octanol-Water Partition Coefficient) | Measure of hydrophobicity. | Indicates partitioning into lipid environments or hydrophobic binding pockets. | Higher LogP generally leads to stronger hydrophobic interactions. nih.gov |

| Topological Indices (e.g., Wiener Index) | Mathematical descriptors of molecular structure and connectivity. | Capture aspects of molecular size, shape, and branching. | Can correlate with adsorption capacity and other physical properties. researchgate.netnih.govresearchgate.net |

| Number of Hydrogen Bond Donors/Acceptors | Count of functional groups capable of forming hydrogen bonds. | Crucial for specific interactions with polar binding sites. | The hydroxyl group is a key feature for hydrogen bonding. nih.gov |

| Branching Index | Quantifies the degree of branching in the carbon skeleton. | Affects steric hindrance and molecular shape. | Branching can modify binding affinity and receptor fit. |

Computational Chemistry Approaches to SAR Elucidation

Computational chemistry methods, including Density Functional Theory (DFT) and molecular docking, provide powerful tools for elucidating SAR by simulating molecular interactions and properties at an atomic level acs.orgacs.orgacs.orgresearchgate.netresearchgate.netnih.govacs.org.

Density Functional Theory (DFT): DFT calculations can predict molecular geometries, electronic structures, reaction pathways, and energies. For alcohols, DFT has been used to study adsorption mechanisms on surfaces, understand reaction kinetics, and analyze hydrogen bonding networks acs.orgacs.orgacs.orgresearchgate.netresearchgate.net. For example, DFT studies on ethanol (B145695) oxidation on palladium surfaces revealed structure sensitivity, with different crystal facets influencing reaction activity acs.org. In the context of SAR, DFT can help identify key electronic or structural features that dictate reactivity or binding.

Molecular Docking: Molecular docking simulates the binding of a ligand (e.g., an alcohol) to a target molecule (e.g., a protein receptor or enzyme). This technique predicts binding poses, affinities, and identifies critical interactions, such as hydrogen bonds and hydrophobic contacts acs.orgnih.govnih.govresearchgate.netaip.orgnih.govnih.gov. Studies on alcohol binding to proteins like the LUSH protein have shown that binding affinity increases with alcohol chain length due to additional hydrophobic interactions, and specific amino acid residues (e.g., T57) are critical for binding nih.gov. Molecular docking can also be used to compare the binding of different enantiomers to chiral targets, explaining stereoselective interactions researchgate.netacs.org.

| Computational Approach | Parameter/Output | Relevance to SAR Elucidation | Example Application (General) |

| DFT | Binding Energies, Transition State Energies | Quantifies the energetic favorability of different structures or reaction pathways. | Understanding activation barriers for reactions or stability of conformers. acs.orgacs.orgresearchgate.netresearchgate.net |

| Optimized Geometries, Electron Density | Reveals molecular shape, charge distribution, and potential interaction sites. | Identifying key functional groups and their spatial orientation. acs.orgresearchgate.net | |

| Molecular Docking | Binding Affinity (e.g., ΔG, KD) | Predicts the strength of interaction between a molecule and its target. | Ranking potential ligands for a receptor or enzyme. acs.orgnih.govnih.govresearchgate.netaip.orgnih.govnih.gov |

| Docking Poses, Interaction Maps | Visualizes how a molecule fits into a binding site and identifies specific interactions (H-bonds, hydrophobic contacts). | Pinpointing key amino acid residues or structural features responsible for binding. acs.orgnih.govnih.gov | |

| Enantiomeric Binding Differences | Explains stereoselective interactions with chiral targets. | Understanding why one enantiomer binds more strongly than another. researchgate.netacs.org |

Compound List:

this compound

1-Hexanol

1-Octanol

1-Undecanol

Industrial and Advanced Materials Applications of 2 Propyloctan 1 Ol Excluding Medicinal

Application as Reagents and Solvents in Organic Synthesis

2-Propyloctan-1-ol, a branched-chain primary alcohol, serves a dual role in organic synthesis as both a reagent and a solvent. Its utility is derived from the reactivity of its hydroxyl (-OH) group and the physical properties imparted by its C11 alkyl structure. As a reagent, it participates in reactions typical of primary alcohols, such as esterification, etherification, oxidation, and conversion to alkyl halides. The branched nature of its alkyl chain can influence reaction kinetics and the properties of the resulting products, offering steric hindrance that can be exploited for regioselective synthesis.

In its capacity as a solvent, this compound is classified as a polar protic solvent. Its long alkyl chain, however, gives it significant nonpolar character, allowing it to dissolve a wide range of nonpolar and moderately polar organic compounds. Its high boiling point makes it suitable for reactions requiring elevated temperatures. The selection of solvents is a critical aspect of green chemistry, and higher alcohols like this compound can be considered as alternatives to more hazardous or volatile solvents in certain applications.

| Property | Value/Description | Implication in Organic Synthesis |

| Functional Group | Primary Alcohol (-OH) | Reactive site for esterification, etherification, oxidation, etc. |

| Solvent Class | Polar Protic | Can participate in hydrogen bonding; solvates cations and anions. |

| Boiling Point | High | Suitable for high-temperature reactions, improving reaction rates. |

| Polarity | Moderately Polar | Good solvency for a range of organic reactants and reagents. |

Precursor in Surfactant and Detergent Production

One of the significant industrial applications of this compound is its role as a key intermediate in the synthesis of surfactants and detergents. Surfactants are amphiphilic molecules containing both a hydrophobic (water-repelling) tail and a hydrophilic (water-attracting) head. The C11 branched alkyl group of this compound provides the necessary hydrophobic character for the surfactant molecule.

The alcohol's hydroxyl group is the reactive handle for introducing the hydrophilic moiety. Common chemical transformations include:

Ethoxylation: Reaction with ethylene (B1197577) oxide to produce nonionic surfactants of the alcohol ethoxylate type. The number of ethylene oxide units can be varied to control the hydrophilic-lipophilic balance (HLB) of the surfactant.

Sulfation: Reaction with a sulfating agent (e.g., sulfur trioxide or chlorosulfonic acid) followed by neutralization to produce anionic surfactants known as alkyl sulfates.

Esterification: Reaction with polyols or carboxylic acids to create nonionic or specialty surfactants.

A Japanese patent application (JP-2021165377-A) specifically discloses the use of this compound in a surfactant composition intended for cleaning agents, highlighting its direct relevance in this sector. chiralen.com The branched structure of the hydrophobic tail can lead to surfactants with unique properties, such as lower melting points, enhanced oil solubilization, and different packing behavior at interfaces compared to their linear counterparts.

Use in Specialty Polymer and Resin Synthesis

In the field of polymer science, this compound and similar long-chain branched alcohols are valuable components in the synthesis of specialty polymers and resins. They can be incorporated into polymer structures to modify their physical and chemical properties. For instance, they can be used as:

Monomers: After conversion to a reactive monomer like an acrylate or methacrylate, 2-propyloctyl acrylate can be polymerized or co-polymerized. The bulky, flexible side chain it introduces can lower the glass transition temperature (Tg) of the polymer, imparting flexibility and softness.

Chain Transfer Agents: In free-radical polymerization, alcohols can act as chain transfer agents to control the molecular weight of the resulting polymer.

Modifiers for Resins: In the production of alkyd or polyester resins, this compound can be used as a monofunctional alcohol to terminate polymer chains, thereby controlling the molecular weight and viscosity of the final resin. This is crucial for applications in coatings and inks.

The use of related oxo alcohols, such as 2-propylheptanol, as raw materials for resins is well-established, suggesting a similar utility for this compound. wikipedia.org

Components in Adhesive Formulations

While not typically a primary component, this compound can be used to synthesize additives that are crucial for adhesive formulations. Its derivatives, particularly esters, can function as plasticizers. Plasticizers are added to adhesives to increase their flexibility and durability. For example, the reaction of this compound with dicarboxylic acids like phthalic or adipic acid would yield di(2-propyloctyl) phthalate or adipate, which are high molecular weight plasticizers.

These plasticizers integrate into the polymer matrix of the adhesive, reducing intermolecular forces and allowing the polymer chains to move more freely. This results in a softer, more pliable adhesive. The branched structure and long alkyl chain of this compound contribute to low volatility and good permanence, which are desirable properties for plasticizers in high-performance adhesives.

Formulation in Personal Care Products (e.g., as Emollients)

In the cosmetics and personal care industry, this compound and its esters are valued for their properties as emollients, solvents, and viscosity-modifying agents. The long, branched alkyl chain provides a lubricious, non-greasy feel on the skin.

Emollients: As an emollient, this compound helps to soften and smooth the skin by forming a protective layer that reduces water loss. Its esters, such as 2-propyloctyl palmitate or stearate, are particularly effective emollients with excellent spreadability and a pleasant skin feel.

Solvents: It can act as a solvent for other oil-soluble ingredients in a formulation, such as active ingredients, fragrances, and UV filters.

Viscosity Control: It can be used to adjust the thickness and texture of creams, lotions, and other personal care products.

The use of the related C10 alcohol, 2-propylheptanol, in the manufacture of oleate- and palmitate-based materials for the cosmetics industry supports the application of this compound in similar roles. wikipedia.org

| Application Area | Function of this compound or its Derivative | Resulting Product Benefit |

| Skin Care | Emollient, Solvent | Softens skin, reduces moisture loss, dissolves active ingredients. |

| Hair Care | Conditioning Agent | Softens hair, improves manageability. |

| Cosmetics | Solvent, Spreading Agent | Ensures even application, provides a smooth feel. |

Role in Fine Chemical and Intermediate Synthesis

Beyond its direct applications, this compound is a versatile building block for the synthesis of other fine chemicals and intermediates. The primary alcohol group can be readily converted into other functional groups, making it a valuable starting material. A patent (JP-2021038153-A) demonstrates its use in a method for producing ether compounds, confirming its role as a chemical intermediate. chiralen.com

Examples of its utility in synthesis include:

Ethers: Williamson ether synthesis can be used to produce symmetrical or unsymmetrical ethers, which have applications as solvents or specialty fluids.

Esters: Esterification with various carboxylic acids produces a wide range of esters used as fragrances, flavorings, plasticizers, and emollients.

Aldehydes: Controlled oxidation can yield 2-propyloctanal, an intermediate for the synthesis of other organic compounds.

Carboxylic Acids: Stronger oxidation converts the alcohol to 2-propyloctanoic acid, which can be used to make soaps, metal salts for use as driers in paints, and other derivatives.

The chemical reactivity of this compound makes it a key starting point for a diverse array of higher-value chemical products.

Q & A

Basic: What are the recommended synthetic routes for 2-Propyloctan-1-ol, and how should purity be validated?

Methodological Answer:

Synthesis typically involves catalytic hydrogenation of 2-propyloctanal or Grignard reactions with appropriate alkyl halides. For purity validation, combine gas chromatography (GC) with flame ionization detection (FID) to assess chemical purity (>98%), supplemented by nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm structural integrity. Quantitative analysis of residual solvents should follow ICH guidelines using headspace GC-MS . For novel syntheses, provide detailed experimental protocols (reagent ratios, reaction times, purification steps) and cross-validate results with independent replicates .

Basic: Which spectroscopic techniques are critical for characterizing this compound’s physicochemical properties?

Methodological Answer:

Essential techniques include:

- NMR spectroscopy : Assign all proton and carbon signals (e.g., δ 0.8–1.6 ppm for alkyl chains) and confirm hydroxyl proton integration.

- Mass spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion ([M+H]⁺ at m/z 173.2) and fragmentation patterns.

- Infrared (IR) spectroscopy : Identify O-H stretching (~3200–3600 cm⁻¹) and C-O bonds (~1050–1250 cm⁻¹).

Cross-reference data with PubChem or NIST databases . For reproducibility, document instrument parameters (e.g., NMR field strength, MS ionization mode) .

Advanced: How can thermodynamic excess functions (e.g., Gibbs energy) be modeled for this compound in binary liquid mixtures?

Methodological Answer:

Apply local composition models like the Wilson equation or Renon-Prausnitz (NRTL) to predict activity coefficients and Gibbs free energy deviations. For highly nonideal systems (e.g., aqueous mixtures), introduce a nonrandomness parameter (α₁₂) to account for molecular clustering. Validate models using vapor-liquid equilibrium (VLE) data and compare predictions with experimental phase diagrams. Discrepancies >5% warrant revisiting interaction parameters or testing ternary systems .

Advanced: How should researchers resolve contradictions in reported solubility data for this compound across studies?

Methodological Answer:

Replicate experiments : Control variables like temperature (±0.1°C), solvent batch purity, and equilibration time.

Statistical mediation analysis : Use structural equation modeling (SEM) to identify latent variables (e.g., impurities, measurement errors) influencing discrepancies .

Meta-analysis : Pool datasets with weighting for methodological rigor (e.g., prioritize studies using ASTM standards).

Longitudinal tracking : Assess time-dependent solubility changes due to compound degradation or solvent evaporation .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods for synthesis/purification steps due to volatile organic compound (VOC) emissions.

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- Toxicity screening : Reference safety data sheets (SDS) for LD₅₀ values and ecotoxicity profiles .

Advanced: What strategies optimize the structural-activity relationship (SAR) analysis of this compound derivatives?

Methodological Answer:

Substituent variation : Systematically modify alkyl chain length or introduce functional groups (e.g., esters, ethers) to probe hydrophobicity/steric effects.

QSAR modeling : Use multivariate regression to correlate descriptors (logP, molar refractivity) with bioactivity data (e.g., IC₅₀). Validate models via leave-one-out cross-validation.

Crystallography : Resolve 3D structures of derivatives to identify critical hydrogen-bonding interactions .

Basic: How should researchers design a robust literature review on this compound’s applications?

Methodological Answer:

- Database selection : Use SciFinder, Reaxys, and PubMed with keywords (IUPAC name, CAS 36400-98-3) and Boolean operators.

- Inclusion criteria : Prioritize peer-reviewed articles (last 10 years) with full experimental details.

- Contradiction mapping : Tabulate conflicting results (e.g., catalytic activity, stability) and annotate methodological differences (e.g., solvent polarity, catalyst loading) .

Advanced: How can time-dependent degradation pathways of this compound be mechanistically elucidated?

Methodological Answer:

Accelerated stability testing : Expose samples to elevated temperatures/humidity and monitor degradation via LC-MS.

Isotopic labeling : Use ¹⁸O-labeled H₂O in hydrolysis studies to track oxygen incorporation into degradation products.

Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life under standard conditions .

Basic: What are the best practices for reporting this compound’s synthetic yields and reproducibility?

Methodological Answer:

- Yield calculation : Report isolated yields (mass basis) and compare with theoretical yields from stoichiometry.

- Error margins : Include standard deviations from triplicate runs.

- Replication checklist : Publish step-by-step protocols with hazard annotations and spectrometer calibration details .

Advanced: How to address ethical and data-sharing challenges in this compound research?

Methodological Answer:

- Data anonymization : Share spectral/analytical data in public repositories (e.g., Zenodo) with metadata stripped of proprietary details.

- Ethical compliance : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and document informed consent if human/animal studies arise.

- Conflict resolution : Use mediation frameworks to reconcile intellectual property concerns with open-science mandates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.